molecular formula C6H14Cl2O2Si B8625654 Dichlorodiisopropoxysilane CAS No. 18145-76-1

Dichlorodiisopropoxysilane

Cat. No. B8625654
M. Wt: 217.16 g/mol
InChI Key: OJYGKMYJXWXXPF-UHFFFAOYSA-N
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Patent
US08759508B2

Procedure details

This material is prepared after the manner of Chappelow et al. (J. Org. Chem. 1960, 25, 435-459.) 2-Propanol (887 g, 14.8 mol) was added slowly over a period of three hours under an atmosphere of Ar to SiCl4 (1475 g, 8.7 mol) at 0° C. The vented HCl gas from the reaction was neutralized by bubbling through a 25% (w/v) solution of KOH in water. The solution was allowed to react for 3 h whereupon, Ar was bubbled through the solution for 30 min. The solution was then distilled through a 30 cm Hemple column packed with 3 mm glass beads (Pot Temp: 180° C., Vapor Temp: 120° C.). The resulting fractions were analyzed by 1H NMR. Fraction A: 411 g (95% Mono: 5% Di); Fraction B: 184 g (22% Mono, 76% Di, 2% Tri); Fraction C: 511 g—27% yield, (95% Di, 5% Tri); and Fraction D: 393 g (50% Di, 50% Tri). Fractions B and D were pooled with other impure cuts from other runs and redistilled at a latter date. 1H NMR (CDCl3, 300 mHz) δ Mono: 4.53 (h, J=6.2 Hz, 1 H), 1.31 (d, J=6.2 Hz, 6 H). Di: 4.41 (h, J=6.2 Hz, 2 H), 1.26 (d, J=6.2 Hz, 12 H); Tri: 4.29 (h, J=6.2 Hz, 3 H), 1.21 (d, J=6.2 Hz, 12 H). 13C NMR (CDCl3, 75.5 mHz) δ Di: 69.27, 24.85.
Quantity
887 g
Type
reactant
Reaction Step One
Name
Quantity
1475 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([OH:4])[CH3:3].[Si:5]([Cl:9])(Cl)(Cl)[Cl:6].Cl>>[CH:2]([O:4][Si:5]([O:4][CH:2]([CH3:3])[CH3:1])([Cl:9])[Cl:6])([CH3:3])[CH3:1]

Inputs

Step One
Name
Quantity
887 g
Type
reactant
Smiles
CC(C)O
Step Two
Name
Quantity
1475 g
Type
reactant
Smiles
[Si](Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by bubbling through a 25% (w/v) solution of KOH in water
CUSTOM
Type
CUSTOM
Details
to react for 3 h whereupon, Ar
Duration
3 h
CUSTOM
Type
CUSTOM
Details
was bubbled through the solution for 30 min
Duration
30 min
DISTILLATION
Type
DISTILLATION
Details
The solution was then distilled through a 30 cm Hemple column
CUSTOM
Type
CUSTOM
Details
packed with 3 mm glass beads (Pot Temp: 180° C., Vapor Temp: 120° C.)
DISTILLATION
Type
DISTILLATION
Details
redistilled at a latter date

Outcomes

Product
Name
Type
Smiles
C(C)(C)O[Si](Cl)(Cl)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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